molecular formula C14H11N3O2S B2548468 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1798397-84-8

2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No. B2548468
CAS RN: 1798397-84-8
M. Wt: 285.32
InChI Key: UEPFZYYPFNDBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathway of cytokines, which are involved in regulating the immune system. CP-690,550 has been studied extensively for its potential therapeutic use in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide, focusing on six unique applications:

Antimicrobial Agents

2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide has shown potential as an antimicrobial agent. Its thiazole ring is known for its antimicrobial properties, which can be effective against a variety of bacterial and fungal strains. Research has indicated that compounds containing thiazole rings can disrupt microbial cell walls and inhibit essential enzymes, making them potent candidates for developing new antibiotics .

Anticancer Research

This compound is also being explored for its anticancer properties. The presence of the cyano group and the thiazole ring can contribute to the inhibition of cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy drugs .

Anti-inflammatory Applications

The anti-inflammatory potential of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is another area of interest. Thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes the compound a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Properties

Research has also focused on the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases. The phenoxymethyl group in the compound can scavenge free radicals, thereby reducing oxidative damage .

Phosphorus Heterocycles Synthesis

2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is used in the synthesis of various phosphorus heterocycles. These heterocycles are important in medicinal chemistry for their biological activities. The compound reacts with phosphorus reagents to form novel diethyl phosphonates, diazaphosphinanes, thiazaphosphinines, and azaphospholes, which have potential applications in drug development .

Enzyme Inhibition Studies

The compound is also studied for its potential as an enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of various diseases, including hypertension, diabetes, and cancer. The thiazole ring in the compound can interact with enzyme active sites, inhibiting their activity and providing a basis for developing new therapeutic agents .

Research on Chemical Intermediates

properties

IUPAC Name

2-cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-10(14(16)18)6-11-9-20-13(17-11)8-19-12-4-2-1-3-5-12/h1-6,9H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFZYYPFNDBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide

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